N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a unique combination of thiophene, pyrazine, and furan moieties
Mechanism of Action
Mode of Action
It is synthesized via a suzuki-miyaura cross-coupling reaction , which suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that the compound might have potential effects on the biochemical pathways related to tuberculosis.
Result of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have potential anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common approach is the Suzuki cross-coupling reaction. This method involves the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl or heteroaryl boronic acids or pinacol esters . The intermediate compound is prepared by the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The pyrazine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce various hydrogenated derivatives.
Scientific Research Applications
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure but differ in the substituents on the thiophene ring.
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Uniqueness
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to its combination of thiophene, pyrazine, and furan rings. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(10-3-6-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-7-20-12/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYXTLEROHHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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